
(S)-fenpropidin
Overview
Description
(S)-fenpropidin is a 1-[3-(4-tert-butylphenyl)-2-methylpropyl]piperidine that has S configuration. It is an enantiomer of a (R)-fenpropidin.
Scientific Research Applications
Agricultural Applications
1. Control of Fungal Diseases:
(S)-Fenpropidin is primarily utilized to manage diseases like yellow Sigatoka and other Mycosphaerella-related infections in banana crops. The compound has shown significant curative properties, allowing it to combat infections even after they have established.
2. Application Rates and Methods:
The recommended application rates for this compound vary depending on the specific disease and crop type. For instance, studies indicate that spraying at rates between 300 to 600 g active ingredient per hectare is effective against Mycosphaerella species. The frequency of application typically ranges from 10 to 25 days, depending on infection risk levels.
Disease | Application Rate (g a.i./ha) | Interval (days) | Effectiveness |
---|---|---|---|
Yellow Sigatoka | 300-450 | 12-16 | Significant reduction in infected leaf area |
Mycosphaerella fijiensis | 375-525 | 10-12 | Effective even after disease establishment |
Case Studies
Case Study 1: Efficacy Against Yellow Sigatoka
In a controlled study conducted in Malaysia, banana plants treated with this compound showed a marked decrease in infected leaf area compared to untreated controls. After multiple applications, treated plants exhibited only 5% infected leaf area compared to 36% in the control group after 42 days.
Case Study 2: Curative Action on Mycosphaerella fijiensis
A trial conducted in Costa Rica demonstrated that this compound effectively reduced infection rates in banana plants over several spray applications. The results indicated that treated plants had only 15.8% infection after four sprays compared to 38.2% in untreated controls.
Environmental Impact and Metabolism
This compound is frequently detected in various environmental samples, raising concerns about its persistence and degradation. Research indicates that the compound undergoes enantioselective metabolism, with different degradation rates for its enantiomers. For example, studies show that R-Fenpropidin dissipates faster than S-Fenpropidin, with half-lives of approximately 19.8 days and 22.4 days respectively.
Enantiomer | Half-Life (days) |
---|---|
R-Fenpropidin | 19.8 |
S-Fenpropidin | 22.4 |
Toxicological Insights
Toxicological assessments have classified this compound as having low acute toxicity but raised concerns regarding its chronic effects, including potential carcinogenicity under certain exposure conditions. Regulatory bodies have established safety guidelines based on extensive studies indicating no significant carcinogenic risk to humans when used according to recommended practices.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for enantioselective determination of (S)-fenpropidin in environmental or biological matrices?
A validated chiral UPLC-MS/MS method is widely used for enantiomer separation, leveraging chiral stationary phases (e.g., cellulose tris(3-chloro-4-methylphenylcarbamate)) and mobile-phase optimization (e.g., methanol/water with 0.1% formic acid). Retention times (~11.0 min for S-enantiomer vs. ~15.0 min for R-enantiomer) and resolution factors (Rs >1.5) must be validated to ensure specificity . Method optimization should include column temperature, flow rate, and injection volume adjustments.
Q. How should researchers design experiments to compare the stereospecific activity of this compound with its R-enantiomer?
Controlled experiments should use enantiomerically pure standards (≥98% purity) and include:
- Dose-response studies with parallel testing of both enantiomers.
- Negative controls (solvent-only) and positive controls (racemic mixtures).
- Replicates (n ≥3) to assess biological variability. Statistical power analysis (α=0.05, β=0.2) ensures sample size adequacy. Data analysis should employ ANOVA with post-hoc tests (e.g., Tukey’s HSD) .
Q. What parameters are critical when developing a chiral separation method for this compound?
Key parameters include:
- Column chemistry : Chiral selectors (e.g., polysaccharide derivatives) for enantiomer discrimination.
- Mobile phase composition : Organic modifier type (methanol vs. acetonitrile) and pH adjustments to optimize peak symmetry.
- Temperature control : Column temperature (25–40°C) to fine-tune retention times. Validation requires assessing precision (%RSD <5%), accuracy (recovery 90–110%), and limit of quantification (LOQ ≤1 ng/mL) .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and in vivo efficacy studies for this compound?
Contradictions may arise from differences in metabolic stability or tissue distribution. Strategies include:
- Comparative pharmacokinetics : Assess plasma/tissue concentrations via LC-MS/MS to correlate exposure with effect.
- Metabolite profiling : Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS).
- Mechanistic modeling : Develop physiologically based pharmacokinetic (PBPK) models to integrate in vitro-in vivo extrapolation (IVIVE) .
Q. What advanced statistical models are appropriate for analyzing time-dependent degradation of this compound enantiomers in soil?
Nonlinear mixed-effects models (NLME) or Bayesian hierarchical models can account for:
- Environmental variability : Soil pH, organic matter content, and microbial activity.
- Degradation kinetics : First-order (Ct = C0·e^(-kt)) vs. biphasic models.
- Enantiomer-specific half-lives : Use likelihood ratio tests to compare degradation rates (k_S vs. k_R) .
Q. How can researchers optimize chiral chromatography to minimize matrix interference in plant tissue samples containing this compound?
Strategies include:
- Sample cleanup : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges.
- Matrix-matched calibration : Prepare standards in blank plant extract to correct for ion suppression/enhancement.
- Tandem column setups : Couple achiral pre-columns (C18) with chiral analytical columns to improve peak resolution .
Q. Methodological Considerations for Data Integrity
- Reproducibility : Document all experimental conditions (e.g., column lot numbers, mobile phase pH) to enable replication .
- Data transparency : Deposit raw chromatograms, spectral data, and statistical scripts in public repositories (e.g., Zenodo) with DOIs .
- Conflict resolution : Use sensitivity analyses to test robustness of conclusions against methodological assumptions (e.g., outlier exclusion criteria) .
Properties
Molecular Formula |
C19H31N |
---|---|
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1-[(2S)-3-(4-tert-butylphenyl)-2-methylpropyl]piperidine |
InChI |
InChI=1S/C19H31N/c1-16(15-20-12-6-5-7-13-20)14-17-8-10-18(11-9-17)19(2,3)4/h8-11,16H,5-7,12-15H2,1-4H3/t16-/m0/s1 |
InChI Key |
MGNFYQILYYYUBS-INIZCTEOSA-N |
SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Isomeric SMILES |
C[C@@H](CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(C)(C)C)CN2CCCCC2 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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